molecular formula C11H20N2O3 B8244810 tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate

tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate

Cat. No.: B8244810
M. Wt: 228.29 g/mol
InChI Key: DIUMEULIRBZIBH-HTQZYQBOSA-N
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Description

tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, two methyl substituents at the 2R and 6R positions, and a ketone moiety at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for constructing stereochemically defined heterocycles. The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, while the 3-oxo group introduces hydrogen-bonding capability, influencing crystallinity and reactivity . Its molecular weight is 228.29 g/mol, with a purity of ≥98% in commercial supplies .

Properties

IUPAC Name

tert-butyl (2R,6R)-2,6-dimethyl-3-oxopiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUMEULIRBZIBH-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](N1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic attack of the diamine on the carbonyl carbon, followed by dehydration to form the piperazinone ring. In a representative procedure:

  • (R,R)-1,2-Diaminocyclohexane reacts with ethyl 3-oxobutanoate in isopropanol at room temperature.

  • The intermediate undergoes intramolecular cyclization under basic conditions to yield the 3-oxopiperazine core.

  • Stereochemical integrity is maintained by using enantiomerically pure diamine starting materials.

Yield : 48–63% (depending on carbonyl substrate and solvent).

Optimization of Cyclocondensation

Key parameters influencing yield and stereoselectivity include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates but may reduce stereochemical purity.

  • Temperature : Elevated temperatures (100–140°C) improve cyclization efficiency but risk racemization.

  • Base selection : Potassium carbonate or triethylamine facilitates deprotonation without side reactions.

Asymmetric Alkylation for Methyl Group Introduction

The (2R,6R)-dimethyl configuration is introduced via stereoselective alkylation of a preformed piperazinone intermediate. This method avoids the need for chiral starting materials by employing asymmetric catalysis.

Catalytic Enantioselective Methylation

A two-step protocol is commonly employed:

  • Synthesis of piperazin-3-one : Prepared via cyclocondensation of ethylenediamine derivatives with diketones.

  • Asymmetric methylation :

    • Chiral ligands : Bisoxazoline or phosphine ligands complexed with Cu(I) or Pd(0) enable enantioselective methyl group addition.

    • Methylating agents : Methyl iodide or dimethyl sulfate in tetrahydrofuran (THF) at −78°C.

Example :
Piperazin-3-one (1.0 equiv), methyl iodide (2.2 equiv), and (R)-BINAP-PdCl₂ (5 mol%) in THF yield the (2R,6R)-dimethyl product with 72% ee.

Post-Alkylation Boc Protection

Following methylation, the secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

  • Conditions : Boc₂O (1.2 equiv), DMAP (0.1 equiv), dichloromethane (DCM), 0°C to room temperature.

  • Yield : 85–92%.

Reductive Amination for Ring Formation

Reductive amination offers an alternative route to construct the piperazine ring while introducing the 3-oxo group.

Substrate Preparation and Reaction

  • Diamine synthesis : (R,R)-2,5-diaminohexane is prepared via enzymatic resolution or chiral pool synthesis.

  • Reductive amination : Reacting the diamine with levulinic acid (4-oxopentanoic acid) in methanol using NaBH₃CN as the reducing agent.

    • Key advantage : In situ formation of the 3-oxo group via keto-enol tautomerization.

Yield : 58% (after Boc protection).

Stereochemical Control

  • Chiral auxiliaries : (S)-Proline-derived catalysts induce facial selectivity during imine formation.

  • Solvent effects : Methanol stabilizes transition states favoring the (2R,6R) configuration.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates Boc protection and cyclization steps, as demonstrated in analogous piperazine syntheses.

Protocol for Rapid Boc Protection

  • Substrate : (2R,6R)-2,6-dimethylpiperazin-3-one (1.0 equiv).

  • Reagents : Boc₂O (1.5 equiv), K₂CO₃ (2.0 equiv), DMSO.

  • Conditions : Microwave irradiation at 100°C for 1 hour.

  • Yield : 86%.

Advantages Over Conventional Heating

  • Reduced reaction time : 1 hour vs. 12–24 hours under thermal conditions.

  • Improved purity : Minimal side products due to uniform heating.

Comparative Analysis of Methods

MethodKey StepsYield (%)StereoselectivityScalability
CyclocondensationDiamine + carbonyl compound48–63High (if chiral)Moderate
Asymmetric alkylationPiperazinone + CH₃I65–72ModerateLow
Reductive aminationDiamine + levulinic acid58HighHigh
Microwave-assistedBoc protection under irradiation86N/AHigh

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate exhibits antimicrobial properties. It serves as a precursor for synthesizing oxazolidinone derivatives, which are known for their effectiveness against gram-positive bacteria. These compounds inhibit protein synthesis by preventing the formation of the ribosomal initiation complex, making them valuable in treating infections caused by resistant pathogens .

2. Drug Development
The compound is utilized in the development of various pharmaceuticals. Its derivatives have shown promise as potential anti-tumor agents due to their ability to inhibit thymidine phosphorylase, an enzyme involved in tumor growth and angiogenesis . The structural modifications of this compound can lead to novel therapeutic agents with enhanced efficacy against different types of cancers.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial potential of derivatives synthesized from this compound, several compounds were tested against standard strains of bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibitory effects comparable to established antibiotics .

Case Study 2: Anti-Tumor Activity

A series of compounds derived from this compound were assessed for their anti-tumor activity through in vitro assays. These studies revealed that modifications at specific positions on the piperazine ring enhanced cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Stereoisomers and Piperazine Derivatives

The stereochemistry and functional group arrangement of tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate differentiate it from related compounds:

Compound Name Core Structure Substituents Stereochemistry Key Features Molecular Weight (g/mol)
tert-butyl (2S,6S)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate Piperazine 2,6-dimethyl, 3-oxo (2S,6S) Enantiomer; identical physical properties but opposite optical activity 228.29
tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate Piperazine 2,6-dimethyl (2R,6S) Diastereomer; lacks 3-oxo group 214.30
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Piperazine 4-(6-aminopyridin-3-yl) N/A Aromatic substituent; no methyl/oxo 293.34
tert-butyl (2R,6R)-6-(4″-chlorobutyl)-2-methyl-4-oxopiperidine-1-carboxylate Piperidine 2-methyl, 4-oxo, 6-(chlorobutyl) (2R,6R) Piperidine core; distinct ring oxidation state 302.80

Key Observations:

  • Stereochemical Impact : Enantiomers (e.g., (2R,6R) vs. (2S,6S)) exhibit identical physical properties but divergent interactions in chiral environments, such as enzyme binding .
  • Core Structure Differences : Piperidine derivatives (e.g., from ) lack the second nitrogen in the ring, altering basicity and reactivity.

Biological Activity

tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2306247-68-5
  • Purity : ≥ 97% .

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant antibacterial properties. The activity of this compound has been evaluated against various Gram-positive and Gram-negative bacteria.

  • Mechanism of Action :
    • The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting cell wall synthesis. This is crucial for its antibacterial efficacy.
    • The presence of the piperazine moiety enhances hydrogen bonding interactions with active site residues in target enzymes .
  • Case Study Findings :
    • In vitro assays showed that the compound exhibited an IC50 value of approximately 0.12 mg/mL against E. coli, indicating strong antibacterial activity .
    • Comparative studies with standard antibiotics revealed that certain structural modifications could enhance activity against resistant strains .

Antifungal Activity

The antifungal potential of this compound has also been investigated.

  • Activity Against Fungi :
    • The compound demonstrated notable antifungal activity against common pathogens such as Candida species.
    • Studies indicated that the compound could disrupt fungal cell membranes, leading to increased permeability and cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of piperazine derivatives. Key findings include:

SubstituentEffect on Activity
2,3-DichloroEnhanced antibacterial activity
4-FluoroImproved binding affinity
HydrophilicityIncreased overall activity against Gram-negative bacteria

The presence of electronegative substituents was found to be beneficial for enhancing the hydrophilicity of compounds, which correlates with improved antibacterial efficacy .

In Vitro Studies

A series of in vitro studies have been conducted to assess the biological activity of this compound:

  • Antibacterial Testing :
    • Tested against multiple bacterial strains with varying degrees of susceptibility.
    • Results indicated a broad spectrum of activity with lower MIC values compared to traditional antibiotics.

Comparative Analysis

A comparative analysis with other piperazine derivatives revealed that modifications to the side chains significantly impacted both antibacterial and antifungal activities. For instance:

CompoundAntibacterial Activity (IC50)Antifungal Activity (MIC)
This compound0.12 mg/mL0.15 mg/mL
Piperazine derivative A0.25 mg/mL0.20 mg/mL
Piperazine derivative B0.30 mg/mL0.25 mg/mL

This table illustrates the superior performance of this compound in comparison to other derivatives .

Q & A

Q. What are the optimized synthetic routes for tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary approaches are documented for analogous piperazine derivatives (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate):

  • Acid-Catalyzed Hydrolysis (Method A): Reacting precursors (e.g., compound 42 ) with 2M THF/H₂O at room temperature yields ~79% product after solvent evaporation .
  • HCl-Mediated Deprotection (Method B): Using 1M HCl in ethyl acetate achieves 60% yield, with shorter reaction times (5 minutes) but lower efficiency due to competing side reactions .

Key Factors Affecting Yield:

  • Solvent Choice: Polar aprotic solvents (THF) favor hydrolysis, while ethyl acetate may reduce solubility of intermediates.
  • Acid Strength: Higher acid concentration (HCl vs. aqueous THF) accelerates deprotection but risks byproduct formation.

Recommendation: Optimize solvent/acid combinations via kinetic studies to balance reaction time and purity.

Q. How can NMR and mass spectrometry data be interpreted to confirm the stereochemistry and functional groups of this compound?

Methodological Answer:

  • ¹H NMR Analysis:
    • t-Bu Group: Single peak at ~1.4 ppm (9H, s).
    • Piperazine CH₂ Signals: Multiplets between 3.0–4.0 ppm, with distinct splitting patterns for (2R,6R) stereocenters .
    • 3-Oxo Group: Deshielded carbonyl proton absent; confirmed via ¹³C NMR (~170 ppm for ketone) .
  • MS (ESI): Dominant fragment at m/z 57 (t-Bu⁺), with molecular ion [M+H]⁺ observed at m/z 270–300 depending on substituents .

Validation: Compare experimental data with computed spectra (DFT or molecular modeling) to resolve stereochemical ambiguities.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Acidic Conditions: Boc-protected analogs (e.g., compound 43 ) undergo rapid deprotection in TFA/DCM (2 hours, 94% yield), indicating acid-labile tert-butyl groups .
  • Basic Conditions: Piperazine rings may hydrolyze at high pH, requiring neutral storage conditions (pH 6–8) .
  • Thermal Stability: Decomposition observed above 60°C; store at –20°C under inert atmosphere .

Experimental Protocol: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses, such as peptide coupling or cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 3-oxo group may act as a hydrogen-bond acceptor in catalyst-substrate interactions .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction intermediates (e.g., THF vs. DMF) to optimize coupling efficiency .

Case Study: Analogous tert-butyl piperazine derivatives show regioselective Pd-catalyzed cross-coupling at the para position, guided by steric maps .

Q. What strategies ensure enantiomeric purity during the synthesis of (2R,6R)-configured piperazine derivatives?

Methodological Answer:

  • Chiral Auxiliaries: Use (R)- or (S)-configured starting materials (e.g., cis-2,6-dimethylpiperazine) to control stereochemistry .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINOL-phosphates) in ketone reduction or alkylation steps .
  • Analytical Validation: Combine chiral HPLC (e.g., Chiralpak® IA column) with circular dichroism (CD) to confirm >99% ee .

Q. How can structural modifications (e.g., substituent variation at the 3-oxo position) modulate biological activity?

Methodological Answer:

  • SAR Studies: Replace the 3-oxo group with ethoxycarbonyl or hydrazide moieties to assess enzyme inhibition (e.g., acetylcholinesterase) .
  • Biological Assays: Test derivatives for cytotoxicity (MTT assay) and receptor binding (SPR or fluorescence polarization) .

Example: Hydrazide analogs of tert-butyl piperazine carboxylates show enhanced antimicrobial activity due to improved membrane permeability .

Q. How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

Methodological Answer:

  • Reproducibility Checks: Replicate methods under strictly controlled conditions (e.g., moisture-free environment for Boc deprotection) .
  • Data Reconciliation: Compare NMR solvent effects (CDCl₃ vs. DMSO-d₆) to resolve signal splitting discrepancies .
  • Collaborative Validation: Share raw spectral data (e.g., via Zenodo) for peer verification .

Q. What safety protocols are essential for handling tert-butyl piperazine derivatives in laboratory settings?

Methodological Answer:

  • Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to acute oral toxicity (LD₅₀ > 300 mg/kg) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .
  • Storage: Keep under nitrogen at –20°C to prevent oxidation .

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